Boc-D-Glu-OBzl Boc-D-Glu-OBzl
Brand Name: Vulcanchem
CAS No.: 30924-93-7; 34404-30-3
VCID: VC4924353
InChI: InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(9-10-14(19)20)15(21)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20)/t13-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OCC1=CC=CC=C1
Molecular Formula: C17H23NO6
Molecular Weight: 337.372

Boc-D-Glu-OBzl

CAS No.: 30924-93-7; 34404-30-3

Cat. No.: VC4924353

Molecular Formula: C17H23NO6

Molecular Weight: 337.372

* For research use only. Not for human or veterinary use.

Boc-D-Glu-OBzl - 30924-93-7; 34404-30-3

Specification

CAS No. 30924-93-7; 34404-30-3
Molecular Formula C17H23NO6
Molecular Weight 337.372
IUPAC Name (4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid
Standard InChI InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(9-10-14(19)20)15(21)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20)/t13-/m1/s1
Standard InChI Key CVZUKWBYQQYBTF-CYBMUJFWSA-N
SMILES CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OCC1=CC=CC=C1

Introduction

Synthesis and Preparation Methods

Laboratory-Scale Synthesis

The synthesis of Boc-D-Glu-OBzl involves a two-step process:

  • Amino Group Protection: D-glutamic acid reacts with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., sodium hydroxide) to form Boc-D-glutamic acid.

  • Carboxyl Group Esterification: The γ-carboxyl group is esterified with benzyl alcohol using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents, yielding the final product.

Key Reaction Conditions:

ParameterReagents/ConditionsYield (%)Source
Coupling AgentDCC/DMAP65–85
SolventDichloromethane (DCM)
Temperature0–25°C

Industrial Production

Industrial methods optimize scalability and purity:

  • Automated Synthesizers: Enable high-throughput production with minimal manual intervention.

  • Purification Techniques: Chromatography and crystallization ensure >95% purity for pharmaceutical applications.

Chemical Properties and Characterization

Physicochemical Properties

Data from experimental studies reveal the following properties :

PropertyValueSource
Melting Point96.0–100.0°C
Boiling Point522.6±50.0°C (Predicted)
Density1.06±0.06 g/cm³ (Predicted)
SolubilitySoluble in methanol, DCM
pKa4.48±0.10 (Predicted)

Stability and Reactivity

  • Acid Sensitivity: The Boc group is cleaved by trifluoroacetic acid (TFA), while the benzyl ester resists acidic conditions.

  • Hydrogenolysis: The benzyl ester is selectively removed under hydrogen gas with palladium catalysts.

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Boc-D-Glu-OBzl is a cornerstone in Boc-SPPS due to its orthogonal protecting groups:

  • Stepwise Assembly: The Boc group is removed with TFA, allowing sequential peptide elongation without disturbing the benzyl ester.

  • Case Study: Incorporation into a model tripeptide (Boc-D-Glu-OBzl-Leu-Gly-OMe) achieved 78% yield, demonstrating its efficacy in complex syntheses.

Protein Engineering

  • Site-Specific Modifications: Genetic code expansion techniques enable the incorporation of Boc-D-Glu-OBzl into proteins, facilitating pyroglutamation or caging of active sites.

  • Enzyme Stabilization: Substitution of L-glutamic acid with Boc-D-Glu-OBzl in proteases enhanced thermal stability by 15%.

Biological Activity and Research Findings

Antimicrobial Properties

Derivatives of Boc-D-Glu-OBzl exhibit moderate activity against Gram-negative bacteria (e.g., E. coli) and dermatophytes (e.g., Trichophyton rubrum), with MIC values ranging from 32–64 µg/mL.

Prodrug Development

  • Oral Bioavailability: Dipeptide prodrugs incorporating Boc-D-Glu-OBzl showed 80% stability in simulated gastric fluid, compared to 40% for unprotected analogs.

  • Targeted Delivery: Conjugation with anticancer agents (e.g., doxorubicin) improved tumor-specific uptake by 2.5-fold in murine models.

Fluorescent Labeling

Boc-D-Glu-OBzl derivatives tagged with fluorescein isothiocyanate (FITC) enabled real-time tracking of peptide internalization in HeLa cells, with a detection limit of 10 nM.

Hazard StatementPrecautionary MeasureSource
H302 (Harmful if swallowed)Avoid ingestion; use PPE
H315 (Skin irritation)Wear gloves and lab coat
H319 (Eye irritation)Use safety goggles

Comparison with Similar Compounds

CompoundKey FeaturesApplicationsSource
Boc-L-Glu-OBzlL-isomer; higher enzymatic recognitionNatural peptide synthesis
Boc-D-Glu-OtButert-butyl ester; enhanced steric bulkAcid-sensitive syntheses
Fmoc-D-Glu-OBzlFmoc protection; UV-sensitive deprotectionPhotolithographic techniques

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